molecular formula C12H9IN2O3 B15215595 Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate CAS No. 62367-16-2

Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate

Cat. No.: B15215595
CAS No.: 62367-16-2
M. Wt: 356.12 g/mol
InChI Key: JRUJMTGMNSPRSH-UHFFFAOYSA-N
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Description

Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate is a complex organic compound that features an imidazole ring and an iodinated benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.

    Iodination: The benzoate ester is iodinated using iodine and a suitable oxidizing agent.

    Coupling Reaction: The imidazole ring is then coupled with the iodinated benzoate ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced benzoate esters.

    Substitution: Substituted benzoate esters with various functional groups.

Scientific Research Applications

Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The iodinated benzoate ester can interact with cellular membranes and proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-imidazole-2-carbonyl)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 2-(1H-imidazole-2-carbonyl)-5-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.

    Methyl 2-(1H-imidazole-2-carbonyl)-5-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

Methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate is unique due to the presence of the iodine atom, which can enhance its biological activity and chemical reactivity compared to its brominated, chlorinated, and fluorinated counterparts. The iodine atom can also improve the compound’s ability to interact with biological macromolecules, making it a valuable tool in medicinal chemistry and biochemical research.

Properties

CAS No.

62367-16-2

Molecular Formula

C12H9IN2O3

Molecular Weight

356.12 g/mol

IUPAC Name

methyl 2-(1H-imidazole-2-carbonyl)-5-iodobenzoate

InChI

InChI=1S/C12H9IN2O3/c1-18-12(17)9-6-7(13)2-3-8(9)10(16)11-14-4-5-15-11/h2-6H,1H3,(H,14,15)

InChI Key

JRUJMTGMNSPRSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)C(=O)C2=NC=CN2

Origin of Product

United States

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